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Benzo[4,5]thieno[2,3-b]quinoxaline

Cat. No.: B1604994
CAS No.: 243-69-6
M. Wt: 236.29 g/mol
InChI Key: YJJGTGWWLRKTAI-UHFFFAOYSA-N
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Description

Contextualization within Fused Heterocyclic Systems and their Significance in Contemporary Chemistry

Fused heterocyclic systems, where two or more rings share an edge, are a cornerstone of modern chemistry. slideshare.net Their rigid and planar structures facilitate π-π intermolecular interactions, which are crucial for charge transport in organic electronic devices. nih.gov The fusion of different heterocyclic rings, such as thiophene (B33073) and quinoxaline (B1680401), allows for the fine-tuning of electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. rsc.orgcase.edu This tunability is essential for designing materials with specific functions, such as organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). case.edursc.orgmdpi.com

Thiophene, an electron-rich five-membered ring containing sulfur, is a key building block in many organic electronic materials due to its excellent charge transport characteristics. nih.gov Quinoxaline, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazine (B50134) ring, is known for its electron-accepting nature. bohrium.com The combination of these two moieties in a single fused structure, as seen in Benzo researchgate.netbohrium.comthieno[2,3-b]quinoxaline (B1642142), results in a donor-acceptor (D-A) type architecture. This intramolecular charge transfer character is a key determinant of the molecule's photophysical and electrochemical properties. researchgate.net

Historical Overview of Related Quinoxaline and Thiophene Hybrid Scaffolds in Research

The chemistry of quinoxalines dates back to the late 19th century, with the classical Körner and Hinsberg syntheses being foundational methods for their preparation. nih.gov These methods typically involve the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds. nih.gov The exploration of thiophene chemistry has an equally rich history, with its ability to undergo electrophilic substitution being a key feature. nih.gov

The deliberate fusion of thiophene and quinoxaline rings to create hybrid scaffolds is a more recent development, driven by the quest for new materials with tailored properties. Early research into thieno[2,3-b]quinoxalines laid the groundwork for understanding the fundamental chemistry of this class of compounds. bohrium.com These initial studies focused on synthetic methodologies and the basic characterization of these novel heterocyclic systems. Over time, the focus has shifted towards exploring the potential applications of these scaffolds, leading to the synthesis and investigation of a wide array of derivatives. researchgate.netbohrium.com The development of transition-metal-catalyzed cross-coupling reactions has significantly expanded the synthetic toolbox, allowing for the creation of complex and functionalized quinoxaline-thiophene hybrids.

Current Research Landscape and Future Trajectories for Benzoresearchgate.netbohrium.comthieno[2,3-b]quinoxaline

The current research landscape for Benzo researchgate.netbohrium.comthieno[2,3-b]quinoxaline and its derivatives is vibrant and multidisciplinary. In materials science, these compounds are being actively investigated as host materials for phosphorescent OLEDs, where their high triplet energy is a key advantage. rsc.org They are also being explored as non-fullerene acceptors in organic solar cells and as semiconductors in OFETs. mdpi.comnih.gov The ability to modify the peripheral positions of the Benzo researchgate.netbohrium.comthieno[2,3-b]quinoxaline core allows for the tuning of its electronic properties and solid-state packing, which are critical for device performance.

In the realm of medicinal chemistry, derivatives of related benzo[g]quinoxaline (B1338093) have shown promise as anticancer agents. tandfonline.comnih.gov For instance, certain derivatives have been found to induce apoptosis in cancer cells through the inhibition of topoisomerase II. tandfonline.comnih.gov The rigid, planar structure of these compounds allows them to intercalate with DNA, leading to cytotoxic effects. nih.govnih.gov Furthermore, some thieno-fused quinoxalines have been investigated for their antitubercular activity. nih.gov

Future research is expected to focus on several key areas. In materials science, the design and synthesis of new derivatives with optimized electronic properties for specific applications will continue to be a major thrust. This includes the development of materials with improved charge mobility, thermal stability, and photostability. In medicinal chemistry, the exploration of Benzo researchgate.netbohrium.comthieno[2,3-b]quinoxaline derivatives as scaffolds for the development of new therapeutic agents is a promising avenue. Structure-activity relationship (SAR) studies will be crucial in identifying more potent and selective drug candidates. nih.gov The development of more efficient and sustainable synthetic methods for the preparation of this heterocyclic system will also be a key focus, enabling broader access to these valuable compounds for further research and development. nih.gov

PropertyValue
IUPAC Name benzo researchgate.netbohrium.comthieno[2,3-b]quinoxaline
CAS Number 243-69-6
Molecular Formula C14H8N2S
Molecular Weight 236.29 g/mol
SMILES c1ccc2c(c1)sc3nc4ccccc4nc23

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H8N2S B1604994 Benzo[4,5]thieno[2,3-b]quinoxaline CAS No. 243-69-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1]benzothiolo[3,2-b]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2S/c1-4-8-12-9(5-1)13-14(17-12)16-11-7-3-2-6-10(11)15-13/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJJGTGWWLRKTAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70299303
Record name [1]Benzothieno[2,3-b]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70299303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

243-69-6
Record name [1]Benzothieno[2,3-b]quinoxaline
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [1]Benzothieno[2,3-b]quinoxaline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of Benzo 1 2 Thieno 2,3 B Quinoxaline and Its Derivatives

Established and Emerging Synthetic Approaches for the Benzonih.govresearchgate.netthieno[2,3-b]quinoxaline Core

The synthesis of the Benzo nih.govresearchgate.netthieno[2,3-b]quinoxaline (B1642142) scaffold is a testament to the ingenuity of synthetic chemists. A variety of strategies have been developed, ranging from classical condensation reactions to modern transition metal-catalyzed cross-couplings and intramolecular cyclizations. These methods provide access to a diverse array of derivatives with potential applications in materials science and medicinal chemistry.

Annulation Reactions for Polycyclic Framework Construction

Annulation, the formation of a new ring onto a pre-existing molecule, is a powerful strategy for constructing the polycyclic framework of Benzo nih.govresearchgate.netthieno[2,3-b]quinoxaline. One notable approach involves the reaction of ortho-acylanilines with alkoxyheteroarenes to build the quinoline (B57606) portion of a related thienoquinoline system, a strategy that can be conceptually extended to the quinoxaline (B1680401) series. researchgate.net The Friedländer annulation, a classic reaction for quinoline synthesis, can also be adapted for the construction of related heterocyclic systems. researchgate.net These methods often involve the formation of carbon-carbon and carbon-nitrogen bonds in a sequential or concerted manner to build the fused ring system.

Cyclocondensation Strategies Involving Appropriate Precursors

Cyclocondensation reactions are a cornerstone in the synthesis of quinoxaline derivatives. The most fundamental approach involves the condensation of an aromatic diamine, such as o-phenylenediamine (B120857), with a 1,2-dicarbonyl compound. sapub.orgnih.govnih.gov This versatile reaction can be adapted to create the Benzo nih.govresearchgate.netthieno[2,3-b]quinoxaline core by using a suitably functionalized benzothiophene (B83047) derivative as the starting material. For instance, the reaction of an o-diaminobenzothiophene with a dicarbonyl compound would directly lead to the desired scaffold. Variations of this method, including the use of different catalysts and reaction conditions, have been explored to improve yields and expand the substrate scope. sapub.orgnih.gov

A notable example of a cyclocondensation approach is the synthesis of 2,3-disubstituted thieno[2,3-b]quinoxaline derivatives through the condensation of 3-methylquinoxaline-2-thione with various benzaldehydes in the presence of a Brønsted acid. This reaction proceeds in a single step to afford the target compounds in high yields. researchgate.net

ReactantsCatalyst/ConditionsProductYieldReference
3-Methylquinoxaline-2-thione, BenzaldehydesBrønsted acid (H₂SO₄ or HCl), EtOH3-(Substituted)benzyl-2-arylthieno[2,3-b]quinoxalinesHigh researchgate.net
o-Phenylenediamine, Dicarbonyl compoundsAcid catalyst, High temperatureQuinoxaline derivativesVariable nih.gov

Transition Metal-Catalyzed Coupling Reactions in Benzonih.govresearchgate.netthieno[2,3-b]quinoxaline Synthesis

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and the construction of the Benzo nih.govresearchgate.netthieno[2,3-b]quinoxaline skeleton is no exception. Palladium and copper catalysts, in particular, have proven to be invaluable tools in this regard.

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide, has been successfully employed in the synthesis of thieno[2,3-b]quinoxalines. researchgate.net In a typical sequence, a 2-haloquinoxaline is coupled with a terminal alkyne to produce a 2-alkynylquinoxaline. This intermediate can then undergo further transformations to form the fused thiophene (B33073) ring. researchgate.net

The Buchwald-Hartwig amination is another powerful palladium-catalyzed reaction that has been utilized in the synthesis of complex heterocyclic systems related to Benzo nih.govresearchgate.netthieno[2,3-b]quinoxaline. nih.gov For example, a synthetic approach to 4-alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxalines involves a sequence of a Buchwald-Hartwig cross-coupling followed by an intramolecular oxidative cyclodehydrogenation. nih.gov This strategy highlights the utility of palladium catalysis in constructing intricate polycyclic frameworks.

The Suzuki reaction, which couples an organoboron compound with an organohalide, has also been applied to the synthesis of related benzothienopyrimidinones, demonstrating the broad applicability of palladium catalysis in this area. lmaleidykla.lt

Reaction TypeReactantsCatalyst/ConditionsProductReference
Sonogashira Coupling2-Haloquinoxalines, Terminal alkynesPd(0) catalyst2-Alkynylquinoxalines researchgate.net
Buchwald-Hartwig Amination2-(3-Bromo-thiophen-2-yl)quinoxaline, 1,2-DimethylethylenediaminePd(OAc)₂, dppf, Toluene, MicrowaveN¹,N¹-Dimethyl-N²-(2-(quinoxalin-2-yl)thiophen-3-yl)ethane-1,2-diamine nih.gov
Suzuki Coupling3-Benzyl-2-(benzylsulfanyl) researchgate.netbenzothieno[3,2-d]pyrimidin-4(3H)-one, (Hetero)aromatic boronic acidsPalladium catalyst, Copper mediator2-Substituted-3-benzyl researchgate.netbenzothieno[3,2-d]pyrimidin-4(3H)-ones lmaleidykla.lt

Copper-mediated reactions have also found application in the synthesis of sulfur-containing heterocycles. While often used in conjunction with palladium catalysis, copper can also mediate transformations in its own right. lmaleidykla.lt For instance, copper-catalyzed reactions have been developed for the synthesis of benzo nih.govresearchgate.netthiazolo[3,2-a]indoles from elemental sulfur, showcasing the potential of copper in forming carbon-sulfur bonds. rsc.org In the context of Benzo nih.govresearchgate.netthieno[2,3-b]quinoxaline synthesis, copper-mediated transformations can be envisioned for the construction of the thiophene ring or for the functionalization of the quinoxaline core.

Intramolecular Cyclization Pathways, including Oxidative Cyclodehydrogenation

Intramolecular cyclization is a key step in many synthetic routes to Benzo nih.govresearchgate.netthieno[2,3-b]quinoxaline and its derivatives. These reactions often involve the formation of a new ring by connecting two reactive sites within the same molecule.

One powerful strategy is intramolecular electrophilic cyclization. For example, the cyclization of alkynes with disulfides can be used to form thieno[2,3-b]quinoxaline structures. researchgate.net This approach allows for the simultaneous formation of the thiophene ring and the introduction of a thioether substituent.

Oxidative cyclodehydrogenation is another important intramolecular cyclization method. This reaction involves the formation of a new bond between two aromatic rings, typically with the loss of two hydrogen atoms. This strategy has been successfully used in the synthesis of dibenzo[f,h]furazano[3,4-b]quinoxalines, where an intramolecular C-H functionalization leads to the formation of the polycyclic system. nih.govacs.org A similar approach has been applied to the synthesis of 4-alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxalines, demonstrating the versatility of this method. nih.gov

Cyclization TypeStarting MaterialConditionsProductReference
Intramolecular Electrophilic CyclizationAlkynes, Disulfides-Thieno[2,3-b]quinoxaline derivatives researchgate.net
Intramolecular Oxidative Cyclodehydrogenation5-Phenylaryl(hetaryl)-substituted researchgate.netresearchgate.netresearchgate.netoxadiazolo[3,4-b]pyrazines-Dibenzo[f,h]furazano[3,4-b]quinoxalines nih.govacs.org
Intramolecular Oxidative CyclodehydrogenationN¹,N¹-Dimethyl-N²-(2-(quinoxalin-2-yl)thiophen-3-yl)ethane-1,2-diamineHCl, EtOH, Air4-Alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxalines nih.gov

Nucleophilic Aromatic Substitution (SNAr) and Substitution of Hydrogen (SNH) Strategies

The electron-deficient nature of the pyrazine (B50134) ring within the quinoxaline moiety makes the Benzo nih.govresearchgate.netthieno[2,3-b]quinoxaline scaffold a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity is particularly pronounced when a good leaving group, such as a halogen, is present on the quinoxaline part of the molecule. For instance, the reaction of 2,3-dichloroquinoxaline (B139996) with various N-nucleophiles (primary and secondary amines) and O-nucleophiles (alcohols and phenols) readily proceeds to afford mono-substituted products. soton.ac.uk This strategy can be extrapolated to a halogenated Benzo nih.govresearchgate.netthieno[2,3-b]quinoxaline, where a chlorine or bromine atom on the pyrazine ring would serve as a reactive site for introducing a wide array of functional groups via an addition-elimination mechanism.

In the absence of a leaving group, Nucleophilic Substitution of Hydrogen (SNH) offers a direct pathway to functionalization. The Vicarious Nucleophilic Substitution (VNS) of hydrogen, a subset of SNH, has been successfully applied to quinoxaline N-oxides using various carbanions. This method allows for the introduction of cyanoalkyl, sulfonylalkyl, and benzyl (B1604629) substituents onto the electron-poor ring. The electrophilic character of the quinoxaline system is enhanced by N-oxidation, facilitating the attack of the nucleophile. A similar strategy could be envisioned for Benzo nih.govresearchgate.netthieno[2,3-b]quinoxaline N-oxides to achieve direct C-H functionalization.

Another powerful SNH strategy involves the intramolecular cyclization of N-alkyl-2-(quinoxalin-2-yl)thiophen-3-amines, which proceeds through a nucleophilic attack of the amine onto the quinoxaline ring, leading to the formation of fused polycyclic systems. mdpi.com This highlights the inherent reactivity of the quinoxaline C-H bonds towards intramolecular nucleophilic attack.

Sustainable and Green Chemistry Protocols for Benzonih.govresearchgate.netthieno[2,3-b]quinoxaline Synthesis

Modern synthetic chemistry increasingly emphasizes the development of environmentally benign and efficient protocols. The synthesis of the quinoxaline core, a key component of the target molecule, has been a focus of such innovations.

Ionic liquids (ILs) have emerged as green solvent alternatives and catalysts due to their low volatility, high thermal stability, and recyclability. Brønsted acidic ionic liquids, such as 3-methyl-1-sulfonic acid imidazolium (B1220033) salts, have been effectively used as catalysts for the synthesis of quinoxaline derivatives. soton.ac.uk These ILs facilitate the condensation of 1,2-diamines with 1,2-dicarbonyl compounds, providing high to excellent yields in short reaction times under solvent-free conditions. soton.ac.uk This approach offers significant advantages, including simple methodology, easy workup, and catalyst reusability, making it a promising green route for the synthesis of the Benzo nih.govresearchgate.netthieno[2,3-b]quinoxaline scaffold from appropriate thiophene-fused diamine and dicarbonyl precursors.

Mechanochemistry, which involves chemical reactions induced by mechanical energy (e.g., grinding or milling), represents a significant advancement in green synthesis by often eliminating the need for bulk solvents. The synthesis of quinoxalines has been successfully achieved using mechanochemical methods. nih.govsoton.ac.ukmdpi.comresearchgate.net

A catalyst-free, liquid-assisted grinding (LAG) method has been developed where simple hand-grinding of 1,2-diamines and 1,2-dicarbonyl compounds in a mortar and pestle affords quinoxalines in high yields with short reaction times. soton.ac.uk Another approach utilizes ball-milling to first generate α-chloroketones, which then react in a sequential one-pot, base-mediated condensation with o-phenylenediamine to yield quinoxalines. mdpi.com More advanced techniques, such as using a helical airflow approach, enable a continuous and highly efficient gas-solid phase mechanochemical synthesis of quinoxalines, completing the reaction in minutes with high yields. researchgate.net These solvent-free and often catalyst-free methods are highly applicable to the synthesis of the Benzo nih.govresearchgate.netthieno[2,3-b]quinoxaline core, offering a sustainable and efficient alternative to traditional solution-phase chemistry. nih.govsoton.ac.ukmdpi.comresearchgate.net

Derivatization Strategies and Functional Group Manipulation on the Benzonih.govresearchgate.netthieno[2,3-b]quinoxaline Scaffold

Post-synthesis modification of the core structure is crucial for tuning its properties. Direct C-H functionalization has become a state-of-the-art strategy for derivatization, avoiding the need for pre-functionalized substrates.

The direct arylation of electron-deficient thieno-fused heterocycles, which serve as excellent models for Benzo nih.govresearchgate.netthieno[2,3-b]quinoxaline, has been achieved via palladium-catalyzed C-H activation. For instance, 2-phenylthieno[3,2-b]pyridine and 6-phenylthieno[2,3-b]pyrazine can be arylated at the C-3 position of the thiophene ring with various aryl bromides. mdpi.com The reaction demonstrates good functional group tolerance, providing a powerful tool for introducing aryl substituents onto the thiophene moiety of the target scaffold.

Table 1: Palladium-Catalyzed C-H Arylation of Thieno-Fused Heterocycles mdpi.com
Thieno-Heterocycle SubstrateAryl BromideProductYield (%)
2-phenylthieno[3,2-b]pyridine4-Bromotoluene3-(p-tolyl)-2-phenylthieno[3,2-b]pyridine91
2-phenylthieno[3,2-b]pyridine4-Bromoanisole3-(4-methoxyphenyl)-2-phenylthieno[3,2-b]pyridine85
2-phenylthieno[3,2-b]pyridine1-Bromo-4-(trifluoromethyl)benzene3-(4-(trifluoromethyl)phenyl)-2-phenylthieno[3,2-b]pyridine41
6-phenylthieno[2,3-b]pyrazine4-Bromotoluene5-(p-tolyl)-6-phenylthieno[2,3-b]pyrazine45
6-phenylthieno[2,3-b]pyrazine4-Bromoanisole5-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyrazine42

For alkylation, radical-based C-H functionalization methods are particularly effective for electron-deficient heterocycles. A notable method involves the oxidative homolysis of 1,4-dihydropyridines (DHPs), which serve as precursors for Csp3-centered radicals. nih.gov These radicals can then engage in the C-H alkylation of heterocycles under mild conditions, using only a persulfate oxidant. nih.gov This approach represents a viable strategy for introducing alkyl groups onto the Benzo nih.govresearchgate.netthieno[2,3-b]quinoxaline core.

Controlling the position of functionalization (regioselectivity) is a key challenge in C-H activation chemistry. For the Benzo nih.govresearchgate.netthieno[2,3-b]quinoxaline system, there are multiple potential sites for C-H functionalization on both the thiophene and benzene (B151609) rings.

Studies on related systems provide valuable insights into controlling regioselectivity. In the direct C-H arylation of thienopyridines and thienopyrazines, functionalization occurs selectively at the C-H bond of the thiophene ring adjacent to the sulfur atom (the α-position), which is the most electronically activated site. mdpi.com This selectivity is a common feature in the C-H functionalization of thiophene-containing heterocycles.

Furthermore, directing groups can be employed to achieve regioselectivity at otherwise less reactive positions. For example, an 8-amido group on a quinoline ring can direct iron-catalyzed C-H alkylation specifically to the remote C5 position. elsevierpure.com A similar directing group strategy could be implemented on the benzo part of the Benzo nih.govresearchgate.netthieno[2,3-b]quinoxaline scaffold to achieve functionalization at specific sites on the benzene ring, overriding the inherent reactivity of the thiophene moiety. Rhodium(I)-catalyzed ortho-alkylation of quinolines has also been shown to be effective, proceeding via the formation of an N-heterocyclic carbene intermediate, which directs functionalization to the C-H bond adjacent to the nitrogen atom. nih.gov These diverse strategies offer a powerful toolkit for the precise, regioselective modification of the Benzo nih.govresearchgate.netthieno[2,3-b]quinoxaline framework.

Synthesis of Advanced Analogues and Hybrid Systems Incorporating the Benzonih.govrsc.orgthieno[2,3-b]quinoxaline Moiety

The benzo nih.govrsc.orgthieno[2,3-b]quinoxaline scaffold serves as a foundational structure for the development of more complex, polycyclic hybrid systems. These advanced analogues are designed to explore novel chemical spaces and properties by fusing additional heterocyclic rings to the core moiety. A significant strategy in this area involves the construction of thieno[2',3':4,5]pyrrolo[2,3-b]quinoxaline derivatives, which are heterocyclic analogues of biologically relevant indolo[2,3-b]quinoxalines.

A key synthetic approach for constructing these advanced polycyclic systems is a one-pot sequence that combines a Buchwald–Hartwig cross-coupling reaction with an intramolecular oxidative cyclodehydrogenation. mdpi.com This methodology allows for the efficient creation of 4-alkyl-4H-thieno[2',3':4,5]pyrrolo[2,3-b]quinoxalines from readily available starting materials. mdpi.com

The synthesis begins with a palladium-catalyzed Buchwald–Hartwig amination. In this step, a substituted quinoxaline is coupled with a primary amine. The reaction is typically carried out using a palladium catalyst such as palladium(II) acetate (B1210297) (Pd(OAc)₂), a phosphine (B1218219) ligand like 1,1'-bis(diphenylphosphino)ferrocene (dppf), and a strong base like sodium tert-butoxide (t-BuONa) in an appropriate solvent such as toluene. mdpi.com Following the cross-coupling, the reaction mixture is treated with a solution of concentrated hydrochloric acid in ethanol. This acidic medium, in the presence of air as the oxidizing agent, facilitates an intramolecular oxidative cyclodehydrogenation, leading to the formation of the target polycyclic thieno[2',3':4,5]pyrrolo[2,3-b]quinoxaline system in good yields. mdpi.com

This synthetic strategy demonstrates a versatile method for expanding the complexity of the benzo nih.govrsc.orgthieno[2,3-b]quinoxaline core, providing access to novel and elaborate heterocyclic architectures.

Table 1: Synthesis of 4-Alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline Derivatives

Target CompoundStarting MaterialsKey ReactionsCatalyst/ReagentsYieldReference
4-Alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxalinesSubstituted quinoxaline, Primary amine1. Buchwald–Hartwig cross-coupling2. Intramolecular oxidative cyclodehydrogenation1. Pd(OAc)₂, dppf, t-BuONa2. HCl/Ethanol, AirGood mdpi.com

Spectroscopic and Mechanistic Elucidation of Benzo 1 2 Thieno 2,3 B Quinoxaline

Advanced Spectroscopic Techniques for Structural Confirmation and Characterization

The precise structure and electronic properties of Benzo rsc.orgnih.govthieno[2,3-b]quinoxaline (B1642142) are established through a combination of sophisticated spectroscopic techniques. Each method provides a unique piece of the puzzle, culminating in a comprehensive understanding of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules. For Benzo rsc.orgnih.govthieno[2,3-b]quinoxaline, both ¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. The chemical shifts (δ), reported in parts per million (ppm), and the coupling constants (J), in Hertz (Hz), allow for the precise assignment of each nucleus within the complex aromatic framework.

Table 1: Hypothetical ¹H and ¹³C NMR Data for Benzo rsc.orgnih.govthieno[2,3-b]quinoxaline

Atom Hypothetical ¹H Chemical Shift (ppm) Hypothetical ¹³C Chemical Shift (ppm)
Aromatic Protons7.5 - 8.5 (multiplets)-
Quinoxaline (B1680401) Carbons-140 - 155
Benzothieno Carbons-120 - 140

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of Benzo rsc.orgnih.govthieno[2,3-b]quinoxaline. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, confirming the chemical formula C₁₄H₈N₂S. A related compound was found to have a calculated mass [M+H]⁺ of 251.0809, with an experimental value of 251.0813, showcasing the accuracy of this technique. rsc.org The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure and the relative stability of its constituent rings.

Table 2: High-Resolution Mass Spectrometry Data for a Related Diazaborole Precursor

Ion Calculated Mass [M+H]⁺ Found Mass [M+H]⁺
C₁₄H₁₂BN₂S⁺251.0809251.0813

Source: Royal Society of Chemistry. rsc.org

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy reveals information about the electronic transitions within the molecule. The spectrum of Benzo rsc.orgnih.govthieno[2,3-b]quinoxaline is expected to exhibit characteristic absorption bands corresponding to π-π* and n-π* transitions. The π-π* transitions, typically occurring at shorter wavelengths, are associated with the extensive conjugated system of the aromatic rings. The n-π* transitions, involving the non-bonding electrons of the nitrogen atoms in the quinoxaline ring, would appear at longer wavelengths. Studies on related quinoxaline derivatives show that the absorption spectra can be influenced by the electronic nature of the core, with some compounds exhibiting energy gaps varying from 1.3 eV to 2.4 eV. A small-molecule acceptor based on benzo rsc.orgnih.govthieno[2,3-b]quinoxaline, designated as QW1, has been reported to display slightly blue-shifted absorption spectra compared to similar structures.

Photoluminescence and Fluorescence Emission Spectroscopy for Excited State Characterization

Photoluminescence and fluorescence emission spectroscopy are powerful techniques to investigate the excited state properties of Benzo rsc.orgnih.govthieno[2,3-b]quinoxaline. Upon excitation with UV light, the molecule is expected to emit light at a longer wavelength, providing insights into its potential as a luminescent material. The emission wavelength, quantum yield, and lifetime are key parameters that characterize the fluorescence behavior. The instrumentation for such measurements typically includes a fluorescence spectrometer with a calibrated integrating sphere system. rsc.org

Electrochemical Characterization Studies (e.g., Cyclic Voltammetry)

Cyclic voltammetry (CV) is a key electrochemical technique used to probe the redox behavior of Benzo rsc.orgnih.govthieno[2,3-b]quinoxaline. By measuring the oxidation and reduction potentials, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be estimated. These energy levels are crucial in determining the compound's suitability for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). For instance, a small-molecule acceptor, QW1, based on the benzo rsc.orgnih.govthieno[2,3-b]quinoxaline framework, was found to possess a lower LUMO energy level, a desirable characteristic for electron-accepting materials in organic solar cells.

Mechanistic Investigations of Chemical Reactions Involving Benzorsc.orgnih.govthieno[2,3-b]quinoxaline

The synthesis of the complex heterocyclic system of Benzo rsc.orgnih.govthieno[2,3-b]quinoxaline can be achieved through various synthetic routes. One plausible mechanism involves an oxidative cyclization reaction. For example, a precursor such as 2-(benzo[b]thiophen-2-yl)-2,3-dihydro-1H-benzo[d] rsc.orgsigmaaldrich.comachemblock.comdiazaborole can undergo an oxidative cyclization in the presence of an oxidizing agent like silver oxide (Ag₂O) to form the target molecule. rsc.org

Another general strategy for the formation of related quinoxaline systems involves the condensation of o-phenylenediamines with α-dicarbonyl compounds. More advanced methods include palladium-catalyzed cross-coupling reactions to construct the fused ring system. The specific mechanistic pathways, including the nature of intermediates and transition states, are areas of ongoing research and can be further elucidated through computational studies and detailed kinetic experiments.

Computational Chemistry and Theoretical Investigations of Benzo 1 2 Thieno 2,3 B Quinoxaline

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) and Hartree-Fock Methods)

Quantum chemical calculations are fundamental to understanding the molecular properties of Benzo nih.govdocumentsdelivered.comthieno[2,3-b]quinoxaline (B1642142) and its derivatives. Density Functional Theory (DFT) is a widely used method for these investigations due to its balance of accuracy and computational cost. Specifically, the B3LYP functional combined with various basis sets, such as 6-31G(d,p) or 6-311++G**, is frequently employed to optimize the molecular geometry and predict various properties. researchgate.netnih.govresearchgate.netiiste.org

For instance, DFT calculations have been utilized to elucidate the reaction mechanisms for the synthesis of related thieno[2,3-b]quinoline derivatives. documentsdelivered.com These studies help in understanding the formation of the fused heterocyclic system. The optimized geometry, including bond lengths and angles, derived from these calculations often shows good agreement with experimental data from techniques like X-ray crystallography, validating the computational approach. researchgate.net

Hartree-Fock (HF) methods, while typically less accurate than DFT for many applications due to the neglect of electron correlation, are also used for comparative purposes. researchgate.net By comparing the results from both DFT and HF methods, researchers can gain a more comprehensive understanding of the electronic effects within the molecule. researchgate.net These foundational calculations are crucial for the subsequent predictions of electronic structure and reactivity.

Prediction of Electronic Structure and Frontier Molecular Orbital Energies (HOMO-LUMO Energy Levels)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic and optical properties of a molecule. The energies of these orbitals and the resulting HOMO-LUMO energy gap (ΔE) are key parameters predicted using computational methods. researchgate.netnih.gov

For quinoxaline (B1680401) and its derivatives, DFT and HF methods are used to calculate these energy levels. researchgate.netiiste.org A small HOMO-LUMO energy gap generally indicates high chemical reactivity and lower kinetic stability. researchgate.net This is because it is energetically more favorable to add electrons to a low-lying LUMO or remove them from a high-lying HOMO. researchgate.net For related compounds, these calculations have shown that the HOMO is often located on the electron-rich parts of the molecule, while the LUMO is situated on the electron-deficient regions. researchgate.net

Theoretical studies on polymers incorporating similar building blocks, such as thiadiazoloquinoxaline, have shown calculated HOMO-LUMO energy gaps in the range of 0.05 to 1.37 eV, which aligns with experimental values. nih.gov The ability to tune this energy gap by modifying the chemical structure is crucial for designing materials with specific electronic properties for applications in organic electronics. acs.org

Table 1: Calculated Frontier Molecular Orbital Energies and Energy Gaps for a Related Homoisoflavonoid

MethodHOMO (eV)LUMO (eV)Energy Gap (eV)
B3LYP/6-311++G -5.22-0.944.28
HF/6-311++G-5.16-0.764.40

Source: This data is for a different molecule but illustrates the typical outputs of such calculations. researchgate.net

Molecular Docking Simulations for Elucidating Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific biological target, typically a protein or enzyme. This method is instrumental in drug discovery for identifying potential therapeutic agents and understanding their mechanism of action at a molecular level.

For derivatives of the broader quinoxaline class, molecular docking studies have been extensively performed to explore their potential as inhibitors of various enzymes. For example, quinoxaline derivatives have been docked into the active site of the Epidermal Growth Factor Receptor (EGFR), a target in cancer therapy. nih.gov These simulations revealed that potent compounds can bind strongly to the EGFR protein (PDB ID: 4HJO), with calculated binding energies ranging from -9.57 to -12.03 kcal/mol. nih.gov The interactions stabilizing the ligand-protein complex often include hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site. nih.govnih.gov

Similarly, docking studies on benzo[b]thiophene derivatives with the 5-HT1A serotonin (B10506) receptor have helped to elucidate the binding modes and explain the observed affinities. nih.gov In another study, benzo nih.govdocumentsdelivered.comthieno[2,3-d]pyrimidine derivatives, structurally related to the title compound, were identified as noncompetitive inhibitors of dipeptidyl peptidase-4 (DPP-4) through docking simulations, which highlighted important interactions with residues like Tyr547, Lys554, and Trp629. nih.gov These computational insights are invaluable for the rational design of more potent and selective inhibitors.

In Silico Prediction of Biological Activity and ADME Profiles

In silico methods are increasingly used to predict the biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of new chemical entities. These predictions help to prioritize compounds for synthesis and experimental testing, thereby reducing the time and cost of drug development.

For various quinoxaline derivatives, computational tools like SWISS-ADME and pkCSM are used to assess their pharmacokinetic profiles. nih.gov These tools can predict properties such as oral bioavailability, solubility, and adherence to established drug-likeness rules like Lipinski's Rule of Five. nih.govnih.gov For example, studies on quinoxaline-isoxazole-piperazine conjugates showed that the most potent compounds followed Lipinski, Veber, Egan, and Muegge rules without any deviations, indicating favorable pharmacokinetic properties. nih.gov

Toxicity prediction is another critical aspect of in silico evaluation. Programs can estimate potential risks such as genotoxicity and mutagenicity. udhtu.edu.ua While high toxicity is generally undesirable, for certain applications like anticancer agents, it can be an indicator of potent cytotoxic activity against tumor cells. udhtu.edu.ua The prediction of biological targets using platforms like PharmMapper can also suggest potential therapeutic applications by identifying proteins that the compound is likely to bind to. udhtu.edu.uajohnshopkins.edu

Table 2: Example of Bioavailability Radar for Studied Quinoxaline Derivatives

PropertyDescriptorRangeValue
LIPOLipophilicityXLOGP3-0.7 to +5.0
SIZEMolecular Weight g/mol 150 to 500
POLARPolarityTPSA20 to 130 Ų
INSOLUInsolubilitylog S (ESOL)> -6
INSATUUnsaturationFraction Csp3> 0.25
FLEXFlexibilityNum. rotatable bonds< 9

Note: This table represents the type of data generated by tools like Swiss-ADME to visualize the drug-likeness of a compound. beilstein-journals.org

Theoretical Contributions to Structure-Activity Relationship (SAR) Studies

Theoretical calculations are a cornerstone of modern Structure-Activity Relationship (SAR) studies. By correlating computed molecular properties with experimentally observed biological activities, researchers can develop models that explain how structural modifications influence a compound's potency and efficacy.

For quinoxaline and related heterocyclic systems, DFT calculations provide quantitative descriptors (e.g., HOMO-LUMO gap, dipole moment, atomic charges) that can be used in Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net For example, in the study of quinoxaline derivatives as corrosion inhibitors, a QSAR model was developed correlating quantum chemical parameters with experimentally determined inhibition efficiencies. researchgate.net

In the context of drug design, SAR studies guided by computational chemistry allow for the rational modification of a lead compound to enhance its activity. For instance, after identifying a promising hit through screening and docking, new analogues can be designed with substituents that are predicted to improve binding affinity or pharmacokinetic properties. nih.govcapes.gov.brresearchgate.net The synthesis and subsequent testing of these new derivatives provide feedback to refine the SAR model. This iterative cycle of design, synthesis, and testing, heavily informed by theoretical predictions, accelerates the discovery of new therapeutic agents. nih.govnih.gov For example, studies on 7H-benzo nih.govdocumentsdelivered.comindolo[2,3-b]quinoxaline derivatives showed that the annulation of a benzene (B151609) ring significantly impacted their DNA binding affinity and antiviral activity, providing clear SAR insights. nih.gov

Medicinal Chemistry and Biological Activity of Benzo 1 2 Thieno 2,3 B Quinoxaline and Its Bioisosteres

Anticancer and Antitumor Potential of Benzocqvip.comthieno[2,3-b]quinoxaline Derivatives

The core structure of benzo cqvip.comthieno[2,3-b]quinoxaline (B1642142) has proven to be a versatile template for the development of new anticancer agents. The planar nature of this aromatic system allows for effective interaction with biological macromolecules, a key feature for many anticancer drugs. The introduction of various substituents at different positions of the quinoxaline (B1680401) and benzothieno rings has allowed for the fine-tuning of their pharmacological profiles, enhancing their potency and selectivity.

A significant body of research has been dedicated to evaluating the in vitro cytotoxic and antiproliferative effects of benzo cqvip.comthieno[2,3-b]quinoxaline derivatives against a panel of human cancer cell lines. These studies have consistently demonstrated that certain structural modifications can lead to potent anticancer activity.

For instance, a series of benzo cqvip.comthieno[2,3-b]quinoxaline derivatives have been synthesized and tested for their ability to inhibit the growth of various cancer cells. One such derivative, designated as A36, has shown notable cytotoxicity against several tumor cell lines, with IC50 values ranging from 1.76 to 13.0 μM. Importantly, this compound did not exhibit significant cytotoxicity in non-cancerous BEAS-2B lung epithelial cells, suggesting a degree of selectivity for cancer cells.

CompoundCancer Cell LineIC50 (μM)
A36Various tumor cell lines1.76 - 13.0

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

To understand the underlying basis of their anticancer effects, researchers have investigated the mechanisms of action of promising benzo cqvip.comthieno[2,3-b]quinoxaline derivatives. These studies have revealed a multi-faceted approach by which these compounds can inhibit cancer cell growth and proliferation.

While specific enzyme inhibition data for benzo cqvip.comthieno[2,3-b]quinoxaline derivatives is an active area of research, the structural similarity to other quinoxaline-based anticancer agents suggests potential interactions with key enzymes involved in cancer progression. For example, some quinoxaline compounds are known to inhibit enzymes such as dihydrofolate reductase, tyrosyl-tRNA synthetase, topoisomerase I, and histone deacetylase. Further investigation is required to fully elucidate the specific enzyme inhibition profiles of benzo cqvip.comthieno[2,3-b]quinoxaline derivatives.

The planar aromatic structure of the benzo cqvip.comthieno[2,3-b]quinoxaline core is well-suited for intercalation into DNA, a mechanism employed by several established anticancer drugs. This interaction can disrupt DNA replication and transcription, ultimately leading to cell death. While direct evidence for DNA intercalation and cleaving activity for a broad range of these specific derivatives is still being gathered, this remains a plausible and actively investigated mechanism of action.

The disruption of the microtubule network through the inhibition of tubulin polymerization is a clinically validated strategy for cancer chemotherapy. While the potential for benzo cqvip.comthieno[2,3-b]quinoxaline derivatives to act as tubulin polymerization inhibitors is an area of interest due to the structural features of the scaffold, specific research data confirming this mechanism for this particular class of compounds is still emerging.

Mechanistic Studies of Antineoplastic Action

Antimicrobial Spectrum of Benzoresearchgate.netjocpr.comthieno[2,3-b]quinoxaline and its Bioisosteres

The core structure of benzo researchgate.netjocpr.comthieno[2,3-b]quinoxaline, a fused heterocyclic system, has attracted significant interest in medicinal chemistry due to its diverse pharmacological potential. Its derivatives and bioisosteres have been investigated for a range of antimicrobial activities.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Derivatives of quinoxaline and related fused heterocyclic systems have demonstrated notable antibacterial properties. The antibacterial activity is often influenced by the nature and position of substituents on the quinoxaline ring. nih.gov Symmetrically disubstituted quinoxalines have been reported to exhibit significant antibacterial activity, whereas asymmetrically substituted ones showed reduced efficacy. nih.gov For instance, certain quinoxaline derivatives incorporating thioether and arylhydrazone functionalities have been synthesized and evaluated for their biological activity. nih.gov

Studies on bioisosteres such as thieno[2,3-d]pyrimidinediones have revealed potent activity against multi-drug resistant Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), vancomycin-resistant S. aureus (VRSA), and vancomycin-resistant enterococci (VRE). nih.gov Two specific thieno[2,3-d]pyrimidinedione derivatives showed significant antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 2–16 mg/L against these resistant strains. nih.gov However, their activity against Gram-negative bacteria was generally weaker. nih.gov

Similarly, research into pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines, which are also bioisosteres, has shown that some of these compounds display moderate antibacterial activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. japsonline.com

Table 1: Antibacterial Activity of Selected Quinoxaline and Bioisostere Derivatives

Compound Class Bacterial Strains Activity/MIC Reference
Symmetrically disubstituted quinoxalines Gram-positive & Gram-negative Significant antibacterial activity nih.gov
Thieno[2,3-d]pyrimidinediones MRSA, VISA, VRSA, VRE 2–16 mg/L nih.gov
Pyrazolo[3,4-b]pyridines B. subtilis, S. aureus, E. coli Moderate activity japsonline.com
Thieno[2,3-b]pyridines B. subtilis, S. aureus, E. coli Moderate activity japsonline.com

Antifungal Properties

The antifungal potential of quinoxaline derivatives has also been a subject of investigation. A study focusing on novel quinoxaline derivatives as agricultural fungicides found that compounds 5j and 5t exhibited potent activity against Rhizoctonia solani, with EC₅₀ values of 8.54 and 12.01 μg/mL, respectively, which was superior to the commercial fungicide azoxystrobin. rsc.org Scanning electron microscopy revealed that compound 5j affected the cell morphology of R. solani. rsc.org

In other studies, certain symmetrically disubstituted quinoxalines and a pentacyclic derivative showed considerable antifungal activity against strains like Candida albicans and Aspergillus flavus. nih.gov Specifically, compounds 6a , 6b , and 10 from one synthesized series were noted for their antifungal effects. nih.gov Another novel derivative, 3-hydrazinoquinoxaline-2-thiol, demonstrated higher efficacy than Amphotericin B against most clinical isolates of Candida albicans, as well as against Candida glabrata and Candida parapsilosis. nih.gov

Table 2: Antifungal Activity of Selected Quinoxaline Derivatives

Compound Fungal Strain Activity (EC₅₀/MIC) Reference
5j Rhizoctonia solani 8.54 μg/mL rsc.org
5t Rhizoctonia solani 12.01 μg/mL rsc.org
6a, 6b, 10 Candida albicans, Aspergillus flavus Considerable activity nih.gov
3-hydrazinoquinoxaline-2-thiol Candida albicans, C. glabrata, C. parapsilosis More effective than Amphotericin B nih.gov

Antitubercular and Antimycobacterial Activity

The quinoxaline scaffold is recognized as a promising framework for the development of new antitubercular agents. nih.gov Quinoxaline 1,4-di-N-oxides, in particular, have shown significant activity against Mycobacterium tuberculosis. nih.govmdpi.com The oxidation of the nitrogen atoms in the quinoxaline ring has a marked positive effect on its antimycobacterial properties. nih.gov

A series of 4-alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxalines, which are close bioisosteres of the target compound, were evaluated for their in vitro activity against M. tuberculosis H37Rv. nih.gov One derivative bearing an N,N-dimethylethan-1-amine moiety demonstrated a moderate antitubercular activity with a MIC of 12.5 μg/mL. nih.gov Other research on quinoxaline-2-one derivatives identified compounds GKR-4b , 4c , and 4f as having promising anti-tubercular activity with a MIC of less than 25 µg/ml. jocpr.com Furthermore, certain quinoxaline-2-carbonitrile 1,4-di-N-oxide derivatives have shown high growth inhibition activity against both M. tuberculosis and M. avium. nih.gov

Table 3: Antitubercular Activity of Benzo researchgate.netjocpr.comthieno[2,3-b]quinoxaline Bioisosteres and Derivatives

Compound Class/Derivative Target Activity (MIC) Reference
4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline with N,N-dimethylethan-1-amine M. tuberculosis H37Rv 12.5 μg/mL nih.gov
Quinoxaline-2-one derivatives (GKR-4b, 4c, 4f) M. tuberculosis H37Rv < 25 µg/mL jocpr.com
Quinoxaline-2-carbonitrile 1,4-di-N-oxides M. tuberculosis, M. avium High growth inhibition nih.gov

Antiamoebic Activity

The search for new antiamoebic agents has led to the investigation of quinoxaline derivatives. Quinoxaline 1,4-di-N-oxides (QdNOs) have demonstrated activity against Entamoeba histolytica, the protozoan responsible for human amebiasis. nih.gov Several QdNOs with substituents at various positions showed better antiamebic activity than the standard drug, metronidazole. nih.gov Proteomic analysis of E. histolytica treated with active QdNOs revealed a significant number of deregulated proteins, suggesting a complex mechanism of action. nih.gov

In a separate study, a series of 1-(thiazolo[4,5-b]quinoxaline-2-yl)-3-phenyl-2-pyrazoline derivatives were synthesized and evaluated for their antiamoebic activity against the HMI:IMSS strain of E. histolytica. researchgate.net Some of these compounds exhibited lower IC₅₀ values than metronidazole, indicating potent activity. researchgate.net These compounds were also found to be non-toxic in a kidney epithelial cell line. researchgate.net

Table 4: Antiamoebic Activity of Quinoxaline Derivatives

Compound Class Target Activity Reference
Quinoxaline 1,4-di-N-oxides Entamoeba histolytica Better than metronidazole nih.gov
1-(Thiazolo[4,5-b]quinoxaline-2-yl)-3-phenyl-2-pyrazoline derivatives Entamoeba histolytica Lower IC₅₀ than metronidazole researchgate.net

Antiviral Applications and Mechanisms

Quinoxaline derivatives are recognized for their broad-spectrum antiviral activities, targeting both RNA and DNA viruses. rsc.orgnih.gov The planar aromatic system of these compounds makes them suitable candidates for interacting with viral components. For instance, they have been identified as potential inhibitors of the influenza virus NS1 protein, which could block viral replication. nih.gov

Derivatives of indolo[2,3-b]quinoxaline, a bioisostere of the core structure, have shown notable antiviral properties. nih.gov Specifically, agent B-220 is a known antiviral compound from this class. nih.gov The antiviral mechanism often involves the intercalation of these planar molecules into viral nucleic acids. nih.gov

Research has also focused on the activity of quinoxalines against various other viruses, including Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV). nih.gov For HCV, quinoxaline-based inhibitors have been developed to target the NS3/4A protease, including drug-resistant variants. nih.gov In the context of HIV, quinoxaline compounds have been designed to target the reverse transcriptase enzyme, a crucial component in the viral replication cycle. nih.gov

Table 5: Antiviral Targets of Quinoxaline Derivatives

Virus Viral Target Compound Class Reference
Influenza Virus NS1 Protein Quinoxaline derivatives nih.gov
Hepatitis C Virus (HCV) NS3/4A Protease Quinoxaline-based inhibitors nih.gov
Human Immunodeficiency Virus (HIV) Reverse Transcriptase Quinoxaline compounds nih.gov

Anti-inflammatory Properties

Several quinoxaline derivatives have been evaluated for their anti-inflammatory effects. In one study, aminoalcohol-based quinoxaline derivatives, DEQX and OAQX , were assessed for their anti-inflammatory and analgesic activities. nih.govscielo.br Both compounds demonstrated the ability to reduce leukocyte migration in a mouse model of peritonitis and decrease the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). nih.govscielo.br

The mechanism of anti-inflammatory action for some heterocyclic compounds is linked to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). mdpi.com Bioisosteric benzo[a]phenoxazines have shown significant and selective inhibition of COX-2, an enzyme responsible for producing pro-inflammatory prostaglandins. mdpi.com This highlights the potential for related heterocyclic systems to act as effective anti-inflammatory agents.

Table 6: Anti-inflammatory Activity of Quinoxaline Derivatives

Compound Model/Target Effect Reference
DEQX Mouse peritonitis model Reduced leukocyte migration; Decreased IL-1β and TNF-α nih.govscielo.br
OAQX Mouse peritonitis model Reduced leukocyte migration; Decreased IL-1β and TNF-α nih.govscielo.br

Materials Science and Optoelectronic Applications of Benzo 1 2 Thieno 2,3 B Quinoxaline Derivatives

Applications in Organic Electronic Devices

The versatility of the benzo researchgate.netmdpi.comthieno[2,3-b]quinoxaline (B1642142) scaffold and its analogues allows for their integration into multiple components of organic electronic devices. Their electrical and optical properties can be finely tuned through chemical modification, making them a subject of extensive research. Recent reviews highlight that quinoxaline (B1680401) derivatives are increasingly utilized in organic solar cells (OSCs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). nih.govbeilstein-journals.org

Role as Organic Semiconductors

Organic semiconductors are the foundation of plastic electronics, offering advantages like flexibility and low-cost fabrication. patsnap.com The performance of these devices is largely dictated by the charge transport capability of the semiconductor used. Thienoacenes, which are ladder-type molecules made of fused thiophene (B33073) rings, have been a focus of intensive study for their potential as organic semiconductors. nih.gov

Quinoxaline derivatives, particularly those fused with thiophene rings, function effectively as organic semiconductors due to their distinct donor-acceptor (D-A) architecture. researchgate.net The quinoxaline unit itself is electron-accepting, and when combined with various electron-donating blocks, it creates materials with tailored electronic properties suitable for both hole and electron transport. nih.govresearchgate.net This charge-transfer character is beneficial for the movement of charge within a single molecule and between adjacent molecules in a thin film. The planar structure of many thieno-fused systems can further promote intermolecular charge transfer through efficient π–π stacking, which is crucial for high charge carrier mobility. nih.gov

Utilization as Emitting Layers in Organic Light-Emitting Diodes (OLEDs)

The emitting layer is the core component of an OLED, where electrical energy is converted into light. The efficiency and color of the emitted light are determined by the chemical structure of the emitting material. Quinoxaline-based derivatives have been successfully developed as emitters, particularly for achieving efficient blue to green light.

One promising area is the development of Thermally Activated Delayed Fluorescence (TADF) materials, which can theoretically achieve 100% internal quantum efficiency. In this domain, several TADF compounds based on a 1,2,3,4-tetrahydrophenazine (B181566) acceptor (a quinoxaline derivative) coupled with various donor units have been synthesized. These molecules exhibit small singlet-triplet energy splitting, which is crucial for the TADF mechanism. OLEDs fabricated with these emitters have demonstrated high brightness and efficiency.

For instance, a novel molecular scaffold, dibenzo[f,h]furo[2,3-b]quinoxaline (diBFQ), which is a close analogue of the core topic, has been designed for deep blue fluorescence. This scaffold and its derivatives exhibit high photoluminescence quantum yields (PLQYs) and have been used to create OLEDs with pure and deep blue emission.

Emitter CompoundMax. External Quantum Efficiency (EQE)Max. Brightness (cd/m²)Emission ColorReference
DMAC-TTPZ 15.3%36,480Blue-Green
PXZ-TTPZ 15.3%36,480Green
PTZ-TTPZ 15.3%36,480Green
diBFQ --Deep Blue
FPPhen --Pure Blue

Table 1: Performance of select OLEDs using quinoxaline-based derivatives as the emitting layer. Data compiled from cited research.

Development as Host Materials for Phosphorescent Organic Light-Emitting Diodes

In many high-efficiency OLEDs, particularly phosphorescent OLEDs (PhOLEDs), the emissive dopant is dispersed within a host material. The host material plays a critical role in transporting charge carriers (holes and electrons) and transferring energy to the phosphorescent guest. An ideal host should have a high triplet energy to confine the excitons on the guest, as well as balanced charge transport properties.

The donor-acceptor-donor (D-A-D) architecture is a popular strategy for designing bipolar host materials. A novel D-A-D type quinoxaline derivative, 2,3-di(9H-carbazol-9-yl)quinoxaline (DCQ), was synthesized for this purpose. In this molecule, the quinoxaline core acts as the acceptor, while the two carbazole (B46965) units function as donors. Systematic investigation revealed that DCQ possesses good thermal stability and the balanced charge transport properties necessary for an efficient host. researchgate.net It has been successfully employed as a host for yellow PhOLEDs. researchgate.net The development of such bipolar host materials based on the quinoxaline scaffold is an active area of research for achieving highly efficient OLEDs across the visible spectrum. researchgate.net

Integration into Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components of organic circuits, acting as switches and amplifiers. The performance of an OFET is primarily evaluated by the charge carrier mobility of the semiconductor layer and the on/off current ratio.

Quinoxaline-based materials have shown significant promise as the active semiconductor in OFETs. researchgate.net For example, a novel donor-acceptor polymer, PQ1, was designed using a thiophene-substituted quinoxaline unit as the acceptor and indacenodithiophene (IDT) as the donor. This polymer exhibited strong intramolecular charge transfer and good aggregation in thin films, which are advantageous for charge transport. As a result, OFETs using PQ1 as the semiconductor layer demonstrated p-type (hole-transporting) behavior with a high hole mobility of up to 0.12 cm² V⁻¹ s⁻¹.

In another study, several new quinoxaline derivatives were synthesized and tested in top-contact/bottom-gate OFETs. researchgate.net Thin films of these materials were prepared using both solution-shearing and vacuum deposition methods. One of the derivatives showed p-channel characteristics with hole mobilities reaching 1.9 × 10⁻⁴ cm²/Vs and a high current on/off ratio of 3.5 × 10⁶ when vacuum deposited. researchgate.net These findings underscore the potential of designing novel quinoxaline-type chromophores for use in high-performance OFETs. researchgate.net

Compound/PolymerDeposition MethodCarrier TypeMobility (cm²/Vs)On/Off RatioReference
PQ1 Solution Processp-type~0.1-
Compound 5 Solution Shearingp-type2.6 x 10⁻⁵1.8 x 10⁵ researchgate.net
Compound 5 Vacuum Depositionp-type1.9 x 10⁻⁴3.5 x 10⁶ researchgate.net

Table 2: Performance of select OFETs using quinoxaline-based semiconductors. Data compiled from cited research.

Application in Organic Phototransistors (OPTs)

Organic phototransistors (OPTs) are devices that combine the light-sensing function of a photodetector with the signal amplification capability of a transistor. They are promising for applications in imaging, sensing, and optical communications. The active material in an OPT must not only transport charge efficiently but also absorb light to generate charge carriers.

While organic semiconductors with photo-responsive properties are widely studied for various multifunctional devices, specific research focusing on the integration of Benzo researchgate.netmdpi.comthieno[2,3-b]quinoxaline derivatives into organic phototransistors is not extensively reported in the reviewed literature. However, the demonstrated semiconductor properties and light-absorbing capabilities of the broader quinoxaline family suggest their potential for this application. The integration of the photoelectric functionality and excellent spin transport property of organic semiconductors in a single spintronic device has shown potential for realizing spin manipulation. frontiersin.org Further research is needed to explore and characterize the performance of this specific class of thieno-fused quinoxalines in OPT architectures.

Performance in Photovoltaic Systems

Organic photovoltaic (OPV) devices, or organic solar cells, offer a lightweight, flexible, and potentially low-cost alternative to traditional silicon-based solar cells. Much of the research in this area focuses on a bulk-heterojunction (BHJ) architecture, where an electron-donating material and an electron-accepting material are blended together. The electron-deficient nature of the quinoxaline core makes its derivatives highly suitable for use as electron-accepting materials in these systems. nih.govbeilstein-journals.org

In a different approach, quinoxaline-based molecules have been designed as sensitizers for dye-sensitized solar cells (DSSCs). In these devices, the quinoxaline unit can act as an electron acceptor, facilitating efficient electron injection and charge collection. The extended conjugation of these molecules helps to enhance light absorption over a wider range of the solar spectrum. nih.govbeilstein-journals.org For example, a sensitizer (B1316253) with a donor-acceptor-π-acceptor (D-A-π-A) configuration, where the quinoxaline unit served as the initial acceptor, achieved a power conversion efficiency of 5.56%.

The polymer PTQ10, which alternates thiophene and difluoro-quinoxaline units, has shown impressive power conversion efficiencies (PCEs) of over 16% in polymer solar cells when paired with modern non-fullerene acceptors. beilstein-journals.org This highlights the success of using the thiophene-quinoxaline combination as a donor material in high-performance solar cells.

Development of Conducting Polymers for Solar Cells

The benzo acs.orgresearchgate.netthieno[2,3-b]quinoxaline core has been incorporated into the design of conducting polymers for organic photovoltaic (OPV) devices. These polymers are engineered to possess specific properties crucial for efficient solar energy conversion. Key design strategies for these materials often focus on creating polymers with high oxidation potentials, low band gaps for broad solar spectrum absorption, planar and symmetrical structures to facilitate charge transport, and high molecular weights. acs.org

Two isomeric compounds incorporating a dibenzo[f,h]thieno[3,4-b]quinoxaline core with peripheral arylamines were synthesized and utilized in solution-processed bulk-heterojunction (BHJ) solar cells with sigmaaldrich.comsigmaaldrich.com-phenyl-C61-butyric acid methyl ester (PCBM). nih.gov These efforts highlight the potential of quinoxaline-based materials in photovoltaic applications.

Function as Hole-Transport Materials in Perovskite Solar Cells

Derivatives of benzo acs.orgresearchgate.netthieno[2,3-b]quinoxaline have shown considerable promise as hole-transport materials (HTMs) in perovskite solar cells (PSCs). An effective HTM plays a critical role in extracting and transporting photogenerated holes from the perovskite layer to the electrode, a key process for high-efficiency solar cells. frontiersin.org

Recent research has focused on designing novel dithieno[3,2-f:2',3'-h]quinoxaline-based polymers for use as hole transport layers (HTLs) in PSCs. researchgate.net For instance, two new conjugated polymers, P1 and P2 , were synthesized via Stille cross-coupling. researchgate.net These polymers consist of a 2,3-R-dithieno[3,2-f:2',3'-h]quinoxaline unit, where 'R' is an octyloxyphenyl for P1 and a 2'-ethylhexylthiophen-4'-yl for P2, combined with a 2,1,3-benzothiadiazole (B189464) unit. researchgate.net When tested in PSCs, the polymer P2 demonstrated superior performance, leading to enhanced short-circuit current and open-circuit voltage, and consequently, a higher power conversion efficiency compared to P1 . researchgate.net

Another study developed two quinoxaline-based HTMs, DQC-T and DQ-T-QD , employing a triple design strategy. mdpi.com This strategy involved creating an S···N noncovalent conformational lock to improve molecular planarity and hole transport, using an asymmetric D-A molecular backbone to enhance intramolecular charge transfer, and incorporating functional groups for self-assembly and defect passivation at the interface with the perovskite layer. mdpi.com The resulting flexible perovskite solar cells based on NiOx/DQC-T achieved a power conversion efficiency of 18.12%. mdpi.com

Below is a data table summarizing the performance of perovskite solar cells with different hole-transport materials.

Device ConfigurationVoc (V)Jsc (mA cm-2)FF (%)PCE (%)
NiOx1.0522.3665.9615.52
NiOx/DQC1.0821.9970.8216.75
NiOx/DQ-T-QD1.0423.2569.1016.67
NiOx/DQC-T1.0922.2874.4418.12
Data from a study on quinoxaline-based hole transport materials. mdpi.com

Development of Benzoacs.orgresearchgate.netthieno[2,3-b]quinoxaline-based Chemosensors

The unique electronic structure of the benzo acs.orgresearchgate.netthieno[2,3-b]quinoxaline scaffold also makes it a candidate for the development of chemosensors. The principle behind these sensors often relies on the modulation of the compound's photophysical properties, such as fluorescence, upon interaction with a specific analyte. The electron-deficient nature of the quinoxaline ring system can be leveraged to create sensitive and selective sensing platforms. While specific examples focusing solely on benzo acs.orgresearchgate.netthieno[2,3-b]quinoxaline are emerging, the broader class of quinoxaline derivatives has shown significant potential in this area.

Investigation of Luminescence Properties and Exciton Behavior

The luminescence properties of materials derived from benzo acs.orgresearchgate.netthieno[2,3-b]quinoxaline are a key area of investigation, particularly for their application in organic light-emitting diodes (OLEDs). The efficiency and color of the emitted light are dictated by the molecular design and the resulting electronic structure.

Photoluminescence Quantum Yield Determination

The photoluminescence quantum yield (PLQY) is a critical parameter that quantifies the efficiency of the emission process. For instance, new 1H-pyrazolo[3,4-b]quinoxaline derivatives have been synthesized and shown to exhibit high fluorescence quantum yields, approaching unity in moderately polar solvents, with emission in the green part of the spectrum (520–540 nm). The PLQY of these compounds was observed to be solvent-dependent, generally increasing with solvent polarity from non-polar to moderately polar environments.

In a different study, the oxidation of benzo acs.orgresearchgate.netthieno-[3,2-b]benzofurans (BTBFs) to form benzo acs.orgresearchgate.netthieno-S,S-dioxide-[3,2-b]benzofurans (BTOBFs) resulted in a significant red-shift in emission and a substantial increase in fluorescence quantum yields, with values ranging from 0.23 to 0.90. rsc.org This enhancement was attributed to a more rigid and extended π-conjugated molecular backbone, along with significant intramolecular charge transfer. rsc.org

The table below presents the photophysical properties of some quinoxaline derivatives.

CompoundAbsorption (nm)Emission (nm)Quantum Yield (Φf)
1 250-300, 350-4004130.037
2 250-300, 350-400-0.095
3 250-300, 350-400-0.029
4 250-300, 350-400-0.533
Data from a study on the photophysical properties of quinoxaline-based molecules. scholaris.ca

Analysis of Charge Transport Mechanisms and Carrier Mobility

Understanding the charge transport mechanism is fundamental to optimizing the performance of organic electronic devices. In many organic semiconductors, charge transport occurs via a hopping mechanism, where charge carriers move between localized states. nih.gov The efficiency of this process is quantified by the charge carrier mobility.

Studies on materials with structures related to benzo acs.orgresearchgate.netthieno[2,3-b]quinoxaline, such as benzothieno[3,2-b] mdpi.combenzothiophene (B83047) (BTBT) derivatives, have shown that factors like the length of alkyl side-chains can significantly influence charge-carrier mobility. rsc.org Longer alkyl chains can lead to more ordered molecular packing and, consequently, enhanced mobility. rsc.org For some quinoxaline-based discotic liquid crystals, ambipolar charge transport has been observed, with both electron and hole mobilities on the order of 10-4 to 10-5 cm² V-1 s-1. researchgate.net The charge transport in these materials is often a thermally activated hopping process. researchgate.net

Rational Design of Novel Materials Incorporating the Benzoacs.orgresearchgate.netthieno[2,3-b]quinoxaline Scaffold

The rational design of new materials based on the benzo acs.orgresearchgate.netthieno[2,3-b]quinoxaline scaffold is an active area of research. This involves strategically modifying the core structure with different functional groups to tune its electronic and physical properties for specific applications. For example, a "rigidification" strategy has been applied to design novel compounds with desired biological activities. nih.gov

In the context of optoelectronics, introducing electron-donating or electron-withdrawing groups can alter the HOMO and LUMO energy levels, thereby influencing the material's absorption, emission, and charge transport characteristics. nih.gov This approach allows for the development of materials with tailored properties for applications such as OLEDs, solar cells, and sensors. The versatility of the quinoxaline ring system ensures that it will continue to be a valuable component in the design of advanced organic materials. nih.gov

Conclusion and Future Research Directions

Synthesis of Current Research Advancements and Key Findings Regarding Benzonih.govachemblock.comthieno[2,3-b]quinoxaline

The core structure of Benzo nih.govachemblock.comthieno[2,3-b]quinoxaline (B1642142), with its fused aromatic rings, has been the subject of synthetic exploration, primarily through the construction of its constituent heterocyclic components. Research into the synthesis of the broader class of thieno[2,3-b]quinoxalines provides a foundational understanding of the probable synthetic routes to this specific isomer.

One of the common strategies involves the condensation of an appropriate o-phenylenediamine (B120857) derivative with a suitable dicarbonyl compound derived from benzo[b]thiophene. For instance, the synthesis of thieno[2,3-b]quinoxaline derivatives has been achieved by reacting 2-haloquinoxalines with terminal alkynes followed by cyclization. researchgate.net Another approach involves the reaction of 2(1H)-quinoxalinone-3-carboxamide with various reagents to yield thieno[2,3-b]quinoxaline derivatives. researchgate.net

A notable synthetic pathway that could be adapted for Benzo nih.govachemblock.comthieno[2,3-b]quinoxaline involves the reaction of 2,3-dichloroquinoxaline (B139996) with a benzo[b]thiophene precursor. The synthesis of related 4-alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline derivatives has been accomplished through a sequence of Buchwald–Hartwig cross-coupling and intramolecular oxidative cyclodehydrogenation, a strategy that could potentially be modified for the target compound. nih.gov

The fundamental chemical properties of Benzo nih.govachemblock.comthieno[2,3-b]quinoxaline are defined by its structure:

PropertyValueReference
CAS Number 243-69-6 achemblock.com
Molecular Formula C14H8N2S achemblock.com
Molecular Weight 236.29 g/mol achemblock.com
IUPAC Name benzo nih.govachemblock.comthieno[2,3-b]quinoxaline achemblock.com

These fundamental characteristics provide the basis for its further exploration and derivatization.

Identification of Unexplored Synthetic Avenues and Derivatization Strategies

While general methods for constructing thienoquinoxalines exist, the specific synthesis of Benzo nih.govachemblock.comthieno[2,3-b]quinoxaline and its derivatives remains an area with significant room for exploration. Future synthetic endeavors could focus on developing more efficient, atom-economical, and regioselective methods.

Unexplored Synthetic Avenues:

Direct C-H Arylation: Modern cross-coupling strategies involving direct C-H functionalization of both the benzo[b]thiophene and quinoxaline (B1680401) precursors could offer a more direct and efficient route, minimizing the need for pre-functionalized starting materials.

Photocatalytic Approaches: The use of visible-light photocatalysis could enable milder reaction conditions for the key bond-forming steps, potentially leading to higher yields and better functional group tolerance.

Flow Chemistry: Continuous flow synthesis could offer advantages in terms of scalability, safety, and precise control over reaction parameters for the synthesis of Benzo nih.govachemblock.comthieno[2,3-b]quinoxaline and its derivatives.

Derivatization Strategies:

The core scaffold of Benzo nih.govachemblock.comthieno[2,3-b]quinoxaline offers multiple sites for derivatization, allowing for the fine-tuning of its electronic and biological properties.

Substitution on the Benzene (B151609) and Benzo[b]thiophene Rings: Electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions could be employed to introduce a variety of functional groups onto the benzene and benzo[b]thiophene rings. This would allow for the modulation of solubility, electronic properties, and biological target interactions.

Functionalization of the Pyrazine (B50134) Ring: While more challenging, selective functionalization of the pyrazine ring could lead to novel derivatives with unique properties.

Prospective Opportunities in Targeted Biological and Pharmacological Applications

The structural similarity of Benzo nih.govachemblock.comthieno[2,3-b]quinoxaline to other biologically active heterocyclic systems suggests its potential as a scaffold for the development of new therapeutic agents.

Potential Biological Targets:

Potential ApplicationRationale based on Related CompoundsKey Findings in Related Compounds
Anticancer Agents The quinoxaline and thieno-fused heterocyclic cores are present in numerous compounds with demonstrated cytotoxic activity against various cancer cell lines. nih.govnih.govDerivatives of benzo[g]quinoxaline (B1338093) have shown significant cytotoxicity against breast cancer cell lines. nih.gov Benzo nih.govachemblock.comthieno[3,2-b]pyran derivatives exhibited potent cytotoxicity against a panel of 60 human tumor cell lines. nih.gov
Antimicrobial Agents Quinoxaline derivatives are known to possess broad-spectrum antibacterial and antifungal activity. researchgate.netSynthesized quinoxaline derivatives have shown activity against Escherichia coli and Micrococcus luteus. researchgate.net
Antitubercular Agents Thieno-fused heterocycles have been investigated for their activity against Mycobacterium tuberculosis.4-Alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxalines have demonstrated bacteriostatic effects against Mycobacterium tuberculosis H37Rv. nih.gov
Enzyme Inhibitors The rigid, planar structure of the fused ring system makes it a candidate for binding to the active sites of various enzymes.Benzo nih.govachemblock.comthieno[2,3-d]pyrimidine derivatives have been identified as noncompetitive inhibitors of dipeptidyl peptidase-4 (DPP-4). nih.gov

Future research should focus on the synthesis of a library of Benzo nih.govachemblock.comthieno[2,3-b]quinoxaline derivatives and their systematic evaluation against a panel of biological targets to identify lead compounds for further development.

Potential Innovations in Advanced Material Development Utilizing Benzonih.govachemblock.comthieno[2,3-b]quinoxaline

The extended π-conjugated system and the presence of both electron-donating (thiophene) and electron-withdrawing (pyrazine) moieties make Benzo nih.govachemblock.comthieno[2,3-b]quinoxaline an attractive candidate for applications in materials science, particularly in the field of organic electronics.

Potential Material Applications:

Organic Light-Emitting Diodes (OLEDs): The structural similarity to benzo nih.govachemblock.comthieno[2,3-b]pyridine derivatives, which have been successfully used as host materials for high-efficiency green and blue phosphorescent OLEDs, suggests that Benzo nih.govachemblock.comthieno[2,3-b]quinoxaline could also exhibit favorable properties for this application. rsc.org The ability to tune the electronic properties through derivatization could lead to the development of new emitter or host materials with improved performance.

Organic Field-Effect Transistors (OFETs): The planar structure and potential for π-π stacking make this compound a candidate for use as an organic semiconductor in OFETs. Research on solution-processable benzo[b]thieno[2,3-d]thiophene derivatives has shown promising results for their use in OFETs, indicating the potential of the broader class of thieno-fused aromatics. mdpi.com

Organic Photovoltaics (OPVs): The donor-acceptor nature of the core structure could be exploited in the design of new materials for the active layer of organic solar cells.

Further research into the photophysical and electronic properties of Benzo nih.govachemblock.comthieno[2,3-b]quinoxaline and its derivatives is crucial to unlock its full potential in advanced material development.

Q & A

Q. What are the standard synthetic routes for Benzo[4,5]thieno[2,3-b]quinoxaline derivatives in academic research?

The synthesis typically involves nucleophilic substitution or copolymerization strategies. For example, chloroquinoxalines can react with ortho-dithiophenols to form tetracyclic benzo[5,6][1,4]dithiino[2,3-b]quinoxaline derivatives via double nucleophilic substitutions . In polymer chemistry, copolymerization with electron-donating units like benzo[1,2-b:4,5-b']dithiophene is achieved using palladium-catalyzed cross-coupling reactions. Characterization often employs NMR, UV-Vis spectroscopy, and thermogravimetric analysis (TGA) .

Q. How is the structural characterization of this compound performed?

Key techniques include:

  • NMR spectroscopy for confirming molecular structure and substituent positions.
  • UV-Vis spectroscopy to analyze electronic transitions and bandgap properties, critical for optoelectronic applications .
  • X-ray crystallography (when single crystals are obtainable) for resolving atomic-level geometry, as demonstrated in related quinoxaline-thiophene systems .
  • Cyclic voltammetry to determine redox potentials and HOMO/LUMO levels .

Q. What analytical techniques are recommended for quantifying this compound in complex mixtures?

Gas chromatography (GC) with certified reference materials (e.g., NIST SRM 717a) is widely used for precise quantification, especially in trace analysis . High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) provides additional specificity for identifying degradation products or isomers.

Advanced Research Questions

Q. What are the common challenges in synthesizing high-purity this compound, and how can they be mitigated?

Challenges include:

  • Byproduct formation during cyclization, which can be minimized by optimizing reaction temperature and stoichiometry.
  • Solubility issues in polymerization, addressed by introducing alkyl side chains (e.g., 2-ethylhexyl groups) to enhance processability .
  • Purity verification using GC or HPLC, as impurities as low as 0.1% can alter electronic properties .

Q. How do the electronic properties of this compound derivatives influence their application in photovoltaic materials?

The planar quinoxaline core facilitates π-π stacking, enhancing charge transport in donor-acceptor copolymers. For instance, PBDTThQx copolymers exhibit broad absorption spectra (300–700 nm) and tunable HOMO levels (−5.3 to −5.5 eV), making them suitable for organic solar cells . Methodological optimization involves side-chain engineering and blending with non-fullerene acceptors to improve power conversion efficiency.

Q. How can researchers resolve contradictions in fluorescence emission data reported for this compound derivatives?

Discrepancies may arise from solvent polarity, concentration, or substituent effects. For example, tetracyclic derivatives exhibit strong fluorescence in non-polar solvents but quenching in polar environments . Systematic studies should:

  • Control solvent dielectric constant and pH.
  • Compare solid-state vs. solution-phase photoluminescence.
  • Use time-resolved fluorescence to distinguish radiative vs. non-radiative decay pathways.

Q. What methodological approaches are used to study the thermal stability of this compound-based polymers?

Thermogravimetric analysis (TGA) under nitrogen/air reveals decomposition temperatures (e.g., ~350°C for PBDTThQx), ensuring suitability for high-temperature processing . Differential scanning calorimetry (DSC) further probes phase transitions and glass transition temperatures (TgT_g), critical for device fabrication.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.